molecular formula C17H21BrN2O2 B11388220 2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11388220
M. Wt: 365.3 g/mol
InChI Key: QJPDCZXXWKOVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a brominated phenyl group, a diazatricyclodecane core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the bromination of a hydroxyphenyl compound, followed by the introduction of the diazatricyclodecane core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiol compounds. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the bromine atom can result in various functionalized derivatives.

Scientific Research Applications

2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as acting as a lead compound for drug development targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the diazatricyclodecane core can interact with specific binding sites, leading to changes in the activity of the target molecules. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A similar compound with a brominated phenyl group and a simpler structure.

    5-Bromo-2-hydroxyphenacyl bromide: Another brominated phenyl compound with different functional groups.

Uniqueness

2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is unique due to its complex structure, which includes a diazatricyclodecane core and multiple functional groups

Properties

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H21BrN2O2/c1-3-17-9-19-7-16(2,15(17)22)8-20(10-17)14(19)12-6-11(18)4-5-13(12)21/h4-6,14,21H,3,7-10H2,1-2H3

InChI Key

QJPDCZXXWKOVPY-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.